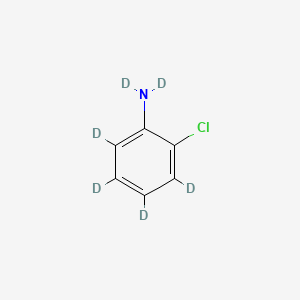

2-Chloroaniline-d6

Beschreibung

Significance of Isotopic Labeling in Chemical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. chemicalbook.comchemsynthesis.com This subtle change in mass, while having a minimal effect on the chemical properties of the molecule, allows it to be distinguished and traced. chemicalbook.comresearchgate.net Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are widely used in various scientific disciplines. nih.gov

The primary significance of isotopic labeling lies in its ability to track the fate of molecules through complex systems. chemicalbook.com In chemistry, it is instrumental in elucidating reaction mechanisms by revealing which bonds are broken and formed during a chemical transformation. chemicalbook.comnih.gov In biochemistry and medicine, isotopically labeled compounds are crucial for studying metabolic pathways, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. chemicalbook.comgoogle.complos.orgresearchgate.net This understanding is fundamental to drug discovery and development, helping to optimize the efficacy and safety of new therapeutic agents. google.complos.org Furthermore, isotopically labeled compounds, particularly deuterated ones, serve as ideal internal standards in analytical techniques like mass spectrometry, enabling precise and accurate quantification of target analytes in complex matrices. researchgate.net

Overview of Deuterium Incorporation Strategies in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. These methods can be broadly categorized into two main approaches: the use of deuterated starting materials or reagents in a conventional synthetic route, and hydrogen-isotope exchange (HIE) reactions on a pre-existing molecule. nih.govnih.gov

The first approach involves building the target molecule from smaller, commercially available deuterated precursors. nih.gov For instance, a deuterated solvent like deuterium oxide (D₂O) or deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium at specific positions in a molecule during a synthetic sequence. nih.gov This method offers high selectivity in the placement of the deuterium atoms.

The second, and often more atom-economical approach, is Hydrogen-Isotope Exchange (HIE). nih.gov This involves the direct replacement of one or more C-H bonds with C-D bonds. HIE reactions are often catalyzed by transition metals such as iridium, ruthenium, or palladium. nih.gov These methods are particularly valuable for the late-stage deuteration of complex molecules, avoiding the need for a lengthy de novo synthesis. nih.gov Other techniques for deuterium incorporation include photochemical methods, which have gained attention for their milder reaction conditions. sigmaaldrich.com The choice of strategy depends on the desired labeling pattern, the complexity of the target molecule, and the availability of starting materials. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H6ClN |

|---|---|

Molekulargewicht |

133.61 g/mol |

IUPAC-Name |

2-chloro-N,N,3,4,5,6-hexadeuterioaniline |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D/hD2 |

InChI-Schlüssel |

AKCRQHGQIJBRMN-UDDMDDBKSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])Cl)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C(=C1)N)Cl |

Herkunft des Produkts |

United States |

The Chemical Compound: 2 Chloroaniline D6

Chemical Identity and Physicochemical Properties

2-Chloroaniline-d6 is the deuterated analogue of 2-chloroaniline (B154045), where the six hydrogen atoms on the benzene (B151609) ring and the amino group have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in its applications.

Table 1: Physicochemical Properties of 2-Chloroaniline and this compound

| Property | 2-Chloroaniline | This compound |

| Synonyms | o-Chloroaniline, 1-Amino-2-chlorobenzene | 2-chloro-N,N,3,4,5,6-hexadeuterioaniline |

| CAS Number | 95-51-2 sigmaaldrich.com | 1276197-37-5 google.com |

| Molecular Formula | C₆H₆ClN sigmaaldrich.com | C₆D₆ClN google.com |

| Molecular Weight | 127.57 g/mol sigmaaldrich.com | 133.61 g/mol |

| Appearance | Colorless to yellowish liquid, darkens on exposure to air chemicalbook.com | Not specified, likely similar to the unlabeled compound |

| Boiling Point | 208-210 °C sigmaaldrich.com | Not specified |

| Melting Point | -2 to 0 °C sigmaaldrich.com | Not specified |

| Density | 1.213 g/mL at 25 °C sigmaaldrich.com | Not specified |

| Solubility in Water | 5.13 g/L at 20 °C sigmaaldrich.com | Not specified |

Hydrogen Isotope Exchange (HIE) Approaches for Anilines

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for synthesizing chloroanilines and general deuteration techniques. A plausible synthetic route would involve the deuteration of aniline (B41778) followed by chlorination, or the chlorination of aniline followed by hydrogen-isotope exchange.

A common method for preparing chloroanilines involves the direct chlorination of aniline or its derivatives. chemsynthesis.com However, controlling the regioselectivity to obtain the desired 2-chloro isomer can be challenging. A more controlled approach often involves protecting the amino group as an acetanilide (B955) before chlorination. chemsynthesis.com

For the synthesis of this compound, one could envision a multi-step process:

Deuteration of Aniline: Aniline could be subjected to a hydrogen-isotope exchange reaction using a suitable deuterium source, such as D₂O, under catalytic conditions to produce aniline-d7.

Protection of the Amino Group: The resulting deuterated aniline would then be reacted with acetic anhydride (B1165640) to form N-(phenyl-d5)acetamide-d2.

Chlorination: This deuterated acetanilide would then be chlorinated. Direct chlorination of acetanilide tends to produce a mixture of ortho and para isomers. To favor the ortho product, specific reaction conditions or directing groups might be employed.

Deprotection: Finally, the acetyl group would be removed by hydrolysis under acidic or basic conditions to yield this compound. chemsynthesis.com

Alternatively, a late-stage HIE on 2-chloroaniline itself could be a more direct route. This would involve treating 2-chloroaniline with a deuterium source in the presence of a suitable catalyst, such as an iridium complex, which has been shown to be effective for the deuteration of anilines. nih.gov

Applications of this compound

One of the most significant applications of this compound is as an internal standard for the quantitative analysis of 2-chloroaniline in various matrices using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). researchgate.net Because this compound is chemically almost identical to 2-chloroaniline, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. researchgate.net

Research Findings: In analytical methods, a known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the analytical process. Any loss of the analyte during sample workup will be mirrored by a proportional loss of the internal standard. By comparing the MS signal of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in extraction efficiency and instrument response. While specific studies detailing the use of this compound are not abundant, the principle is widely applied for the analysis of other aromatic amines and environmental contaminants. For instance, deuterated analogues of other chloroanilines have been successfully used as internal standards for their quantification in environmental and biological samples.

Isotopically labeled compounds like this compound are invaluable tools for studying the metabolic fate of xenobiotics and their behavior in the environment. chemicalbook.comgoogle.com

Metabolic Fate Studies: By administering this compound to a biological system (e.g., in vitro cell cultures, animal models), researchers can trace its biotransformation. nih.gov The metabolites formed will retain the deuterium label, allowing them to be identified and distinguished from endogenous molecules using mass spectrometry. This approach can help elucidate the metabolic pathways of 2-chloroaniline, identifying the enzymes involved and the structure of the resulting metabolites. nih.gov Studies on the metabolism of other chloroanilines, such as 2,4-dichloroaniline, have utilized radiolabeled compounds to identify metabolic products like glucuronide conjugates. nih.gov The use of a deuterated tracer like this compound would offer a non-radioactive alternative for similar investigations.

Environmental Fate Studies: The environmental fate of pollutants, including their degradation, transport, and potential for bioaccumulation, can be effectively studied using isotopically labeled compounds. google.com 2-Chloroaniline can be released into the environment from industrial sources and as a degradation product of certain pesticides. chemicalbook.com Studies have shown that chloroanilines can be persistent in the environment and are subject to microbial degradation. chemicalbook.com By introducing this compound into a model ecosystem (e.g., a soil or water sample), scientists can track its degradation pathways and rates. The appearance of deuterated degradation products provides direct evidence of the transformation processes. This information is crucial for assessing the environmental risk of 2-chloroaniline and developing remediation strategies.

Advanced Spectroscopic Characterization of 2 Chloroaniline D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone for structural elucidation of organic molecules. In deuterated systems, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D) profoundly alters the spectral output, providing unique analytical insights. Deuterated solvents are fundamental to modern NMR, as they dissolve the analyte without producing overwhelming solvent signals in ¹H NMR spectra. labinsights.nlsigmaaldrich.comtcichemicals.com

In the ¹H NMR spectrum of a fully deuterated compound like 2-Chloroaniline-d6 (where the amine and all four aromatic hydrogens are replaced by deuterium), the primary expectation is the absence of signals in the aromatic and amine regions. The analysis, therefore, shifts from signal assignment to observing the effects of any residual protons and understanding deuterium exchange phenomena.

Deuterium Exchange: Protons attached to heteroatoms, such as the nitrogen in an amine group, are often "exchangeable." wikipedia.org In the presence of a protic solvent or trace amounts of water, these protons can rapidly exchange with protons (or deuterons) from the surrounding medium. wikipedia.orgmdpi.com For this compound, the amine group is -ND₂, and the aromatic positions are C-D. While C-D bonds are generally stable, the N-D deuterons can exchange with any residual protons in the NMR solvent (e.g., from trace H₂O in DMSO-d₆). wikipedia.org This equilibrium process can sometimes lead to the appearance of a small NHD or NH₂ signal, or a broadening of the residual water peak. The rate of this exchange is often influenced by factors such as temperature, pH, and the specific solvent used. mdpi.comresearchgate.net

For comparative purposes, the ¹H NMR data for the parent compound, 2-chloroaniline (B154045), shows characteristic signals for the aromatic protons and the amine protons. The absence of the aromatic signals is the defining feature of the this compound ¹H NMR spectrum.

Table 1: Representative ¹H NMR Data for 2-Chloroaniline (Non-deuterated)

| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) rsc.org | Multiplicity & Coupling (J) |

|---|---|---|---|

| Aromatic H | 7.25-7.22 (m) | 7.20 (d, J=7.6 Hz) | Multiplet / Doublet |

| Aromatic H | 7.06 (t, J=6 Hz) | 6.91 (t, J=7.0 Hz) | Triplet |

| Aromatic H | 6.76 (d, J=6 Hz) | 6.86 (d, J=7.4 Hz) | Doublet |

| Aromatic H | 6.68 (t, J=6 Hz) | 6.56 (t, J=7.6 Hz) | Triplet |

| Amine (NH₂) | ~3.9 (s, br) | 5.30 (s) | Singlet (often broad) |

The ¹³C NMR spectrum of this compound is informative. While the chemical environment of the carbon atoms is nearly identical to the non-deuterated analog, the coupling of carbon nuclei to deuterium (a spin-1 nucleus) causes significant changes.

C-D Coupling: Carbons directly bonded to deuterium will appear as multiplets (typically a 1:1:1 triplet) due to one-bond ¹³C-²H coupling.

Signal Intensity: The intensity of signals for deuterated carbons is significantly reduced. This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.

The chemical shifts remain largely unchanged, allowing for direct comparison with the parent compound's spectrum for assignment confirmation.

Table 2: ¹³C NMR Chemical Shift Data for 2-Chloroaniline (Non-deuterated)

| Carbon Position | Chemical Shift (δ) in CDCl₃ (ppm) rsc.orgspectrabase.com | Notes |

|---|---|---|

| C-N (C1) | 143.11 | Quaternary carbon attached to the amine group. |

| C-Cl (C2) | 119.25 | Quaternary carbon attached to chlorine. In this compound, this signal would remain a singlet. |

| C3 | 129.64 | In d6-analog, this signal would be a triplet with reduced intensity. |

| C4 | 127.85 | In d6-analog, this signal would be a triplet with reduced intensity. |

| C5 | 116.09 | In d6-analog, this signal would be a triplet with reduced intensity. |

| C6 | Not explicitly resolved, often overlaps. | In d6-analog, this signal would be a triplet with reduced intensity. |

The use of deuterated solvents is essential for ¹H NMR spectroscopy to avoid masking analyte signals with those from the solvent. sigmaaldrich.comtcichemicals.com Different solvents are chosen based on the analyte's solubility and the desired chemical interactions.

Dimethyl Sulfoxide-d₆ (DMSO-d₆): As a polar aprotic solvent, DMSO-d₆ is highly effective at dissolving a wide range of organic compounds, including polar molecules like anilines. sigmaaldrich.comrsc.orgalfa-chemistry.com Its key features include:

High Polarity: Enables dissolution of polar analytes and salts.

Hydrogen Bond Acceptor: It can interact with and help resolve signals from exchangeable protons, such as those in amine (-NH₂) or hydroxyl (-OH) groups. rsc.org

Residual Peak: The residual proton signal in DMSO-d₅ appears as a quintet around 2.50 ppm, which is typically clear of the aromatic and amine regions of anilines. sigmaaldrich.com

Water Peak: DMSO is hygroscopic, so a variable water peak (H₂O or HOD) is often observed around 3.33 ppm.

The choice of solvent can subtly influence the chemical shifts of the analyte due to solvent-solute interactions.

Table 3: Properties of Common Deuterated Solvents for NMR Spectroscopy

| Solvent | Formula | Residual ¹H Peak (δ, ppm) sigmaaldrich.com | Use Case |

|---|---|---|---|

| Chloroform-d | CDCl₃ | 7.26 | General purpose for many non-polar to moderately polar organic compounds. sigmaaldrich.comalfa-chemistry.com |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | Excellent for polar compounds, peptides, and studying exchangeable protons. sigmaaldrich.comalfa-chemistry.com |

| Methanol-d₄ | CD₃OD | 3.31 (CD₂HOD), 4.87 (OH) | Polar protic solvent; can cause H/D exchange with labile protons. sigmaaldrich.com |

| Deuterium Oxide | D₂O | 4.79 | For water-soluble compounds like carbohydrates and proteins. sigmaaldrich.comalfa-chemistry.com |

| Acetone-d₆ | (CD₃)₂CO | 2.05 | Good for a wide range of organic compounds. sigmaaldrich.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, measures the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms leads to predictable shifts in vibrational frequencies, providing a clear signature of isotopic labeling.

In FT-IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending). According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, vibrations involving deuterium occur at significantly lower frequencies (wavenumbers) than their hydrogen counterparts.

For this compound, the most prominent shifts are observed for the N-D and aromatic C-D vibrations compared to the N-H and C-H vibrations in 2-chloroaniline.

Table 4: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for 2-Chloroaniline vs. This compound (Theoretical)

| Vibrational Mode | Typical Range for 2-Chloroaniline (C-H/N-H) uwimona.edu.jmresearchgate.net | Expected Range for this compound (C-D/N-D) | Approximate Isotopic Shift Ratio (νH/νD) |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 | ~1.35 |

| Amine N-H/N-D Asymmetric Stretch | ~3480 | ~2580 | ~1.35 |

| Amine N-H/N-D Symmetric Stretch | ~3390 | ~2475 | ~1.37 |

| Amine N-H/N-D Scissoring (Bend) | ~1620 | ~1180 | ~1.37 |

| C=C Aromatic Ring Stretch | 1450 - 1600 | 1400 - 1550 | Slightly shifted due to coupling with C-D modes. |

Raman spectroscopy is a complementary vibrational technique that relies on inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

The isotopic shifts observed in Raman spectroscopy follow the same principles as in FT-IR. ias.ac.in The heavier mass of deuterium causes a decrease in the vibrational frequency for modes involving C-D and N-D bonds. This effect is particularly useful for confirming deuteration at specific sites, as the appearance of new bands at lower frequencies and the disappearance of corresponding C-H/N-H bands provides definitive evidence of isotopic substitution. For a molecule like 2-chloroaniline, the symmetric ring breathing mode, which is typically strong in the Raman spectrum, would also show a slight shift upon deuteration of the aromatic ring.

Table 5: Comparison of Key Raman Frequencies (cm⁻¹) for 2-Chloroaniline vs. This compound (Theoretical)

| Vibrational Mode | Typical Range for 2-Chloroaniline (C-H/N-H) ias.ac.in | Expected Range for this compound (C-D/N-D) | Notes |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 | Confirms deuteration of the aromatic ring. |

| Amine N-H/N-D Symmetric Stretch | ~3390 | ~2475 | Often a strong band, confirming deuteration of the amine group. |

| Symmetric Ring Breathing | ~1000 - 1050 | Slightly lower | Shift indicates mass change on the aromatic ring. |

| C-Cl Stretch | ~600 - 800 | ~600 - 800 | Largely unaffected by deuteration of H/N atoms. |

Mass Spectrometry for Isotopic Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. It provides definitive information on the isotopic composition and enables highly accurate quantification.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the successful incorporation of deuterium atoms into the 2-chloroaniline structure. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its elemental composition with high confidence.

The confirmation of deuteration in this compound is achieved by comparing its accurately measured monoisotopic mass with that of its unlabeled counterpart. The substitution of six protium (B1232500) (¹H) atoms with six deuterium (²H) atoms results in a predictable and precisely measurable mass increase.

The theoretical monoisotopic mass of unlabeled 2-chloroaniline (C₆H₆ClN) is 127.0188769 Da. nih.gov For this compound (C₆D₆ClN), where 'D' represents deuterium, the accurate mass is 133.0565 Da. lgcstandards.com The observed mass difference of approximately 6.0376 Da is consistent with the replacement of six hydrogen atoms by six deuterium atoms, thereby confirming the isotopic enrichment of the molecule. This level of precision allows HRMS to distinguish the deuterated compound from other potential isobaric interferences.

Table 1: Comparison of Theoretical Masses for 2-Chloroaniline and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 2-Chloroaniline | C₆H₆ClN | 127.018877 |

| This compound | C₆D₆ClN | 133.0565 |

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve highly accurate and precise measurements. osti.govresearchgate.netrsc.org this compound serves as an ideal internal standard for the quantification of native 2-chloroaniline in various matrices. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatographic separation but is easily distinguished by its higher mass in the mass spectrometer.

The core principle of IDMS involves adding a known amount of the labeled standard (this compound) to a sample containing an unknown amount of the target analyte (2-chloroaniline) at the earliest stage of sample preparation. osti.gov The sample is then homogenized and processed. Any loss of analyte during extraction, cleanup, or analysis will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the labeled standard, an accurate quantification can be made, effectively correcting for procedural losses and matrix-induced variations in ionization efficiency. osti.govrsc.org

Several IDMS methodologies can be employed:

Single Isotope Dilution (ID¹MS): This approach involves a single measurement of the sample spiked with the internal standard. The concentration is determined from the measured isotope ratio and the known amount of standard added.

Double Isotope Dilution (ID²MS): This more rigorous method involves preparing a calibration blend of the analyte and the labeled standard. This blend is used to calibrate the mass spectrometer's response, negating the need to know the exact concentration of the labeled standard solution.

Multiple Isotope Dilution (IDⁿMS): For the highest level of accuracy, a calibration curve is generated using multiple standards containing varying ratios of the analyte and the labeled internal standard. This approach can correct for more complex biases and is considered a primary ratio method. nih.gov

Table 2: Overview of Isotope Dilution Mass Spectrometry (IDMS) Methodologies

| Methodology | Description | Key Advantage |

|---|---|---|

| Single IDMS | A known amount of labeled standard is added to the sample; one ratio measurement is used for quantification. | Simple and rapid for routine analysis. |

| Double IDMS | Uses a calibration blend of analyte and standard to calibrate the instrument response. | Eliminates the need for precise knowledge of the standard's concentration. |

| Multiple IDMS | A calibration curve is constructed from multiple standards with different analyte-to-standard ratios. | Highest accuracy and precision; considered a primary method. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from lower to higher energy molecular orbitals. libretexts.orgionicviper.org The UV-Vis spectrum of this compound is expected to be virtually identical to that of unlabeled 2-chloroaniline, as the substitution of hydrogen with deuterium has a negligible effect on the electronic energy levels of the molecule.

The absorption characteristics of 2-chloroaniline are dictated by its molecular structure, which contains a benzene (B151609) ring (a chromophore) substituted with a chlorine atom and an amino group (-NH₂). These substituents, known as auxochromes, modify the absorption properties of the benzene chromophore. The lone pair electrons on the nitrogen and chlorine atoms can interact with the π-electron system of the ring, influencing the energy of the electronic transitions.

The primary electronic transitions responsible for the UV absorption in 2-chloroaniline are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org They are characteristic of aromatic and conjugated systems and are typically responsible for the most intense absorption bands in the spectrum of 2-chloroaniline.

n → π* Transitions: These transitions involve the promotion of a non-bonding (n) electron from the nitrogen or chlorine atoms to an anti-bonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

Table 3: Principal Electronic Transitions in 2-Chloroaniline

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π → Anti-bonding π | Shorter UV (e.g., < 280 nm) | High |

| n → π | Non-bonding (N, Cl) → Anti-bonding π | Longer UV (e.g., > 280 nm) | Low |

Computational and Theoretical Investigations of 2 Chloroaniline D6

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of molecules. For 2-chloroaniline-d6, these methods would reveal how the substitution of hydrogen with deuterium (B1214612) atoms on the aromatic ring and the amino group influences its geometry and stability.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometry and thermodynamic properties of molecules.

The energetic properties, such as the total energy, enthalpy, and Gibbs free energy, would also be calculated. These values are crucial for understanding the thermodynamic stability of the molecule. Theoretical studies on similar aromatic compounds have shown that deuteration leads to a slight increase in molecular stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2-Chloroaniline (B154045) and this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | 2-Chloroaniline (Calculated) | This compound (Hypothetical) |

|---|---|---|

| C-Cl Bond Length (Å) | 1.745 | 1.745 |

| C-N Bond Length (Å) | 1.402 | 1.401 |

| Average C-C Bond Length (Å) | 1.395 | 1.394 |

| Average C-H/C-D Bond Length (Å) | 1.084 | 1.081 |

| N-H/N-D Bond Length (Å) | 1.008 | 1.006 |

| C-C-Cl Bond Angle (°) | 119.8 | 119.8 |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a detailed picture of the electronic structure.

For this compound, ab initio calculations would be used to analyze the distribution of electron density and the nature of the chemical bonds. The substitution of protium (B1232500) with deuterium does not alter the electronic configuration in the ground state, but it can subtly influence the electronic distribution through its effect on the vibrational wavefunctions. These calculations would confirm that the fundamental electronic properties, such as the arrangement of molecular orbitals, remain largely unchanged upon deuteration.

Vibrational Analysis and Spectral Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary tool for identifying and characterizing molecules. Theoretical vibrational analysis allows for the prediction and interpretation of these experimental spectra.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. Each normal mode of vibration is a collective motion of atoms, and NCA helps in assigning the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, or torsion.

The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of each internal coordinate (like a bond stretch or angle bend) to a particular normal mode. For this compound, an NCA and PED analysis would be crucial to understand how the deuteration affects the vibrational modes. The increased mass of deuterium atoms significantly lowers the frequencies of vibrations involving their motion. For instance, the C-D stretching and N-D stretching vibrations would appear at considerably lower wavenumbers compared to the C-H and N-H stretches in the non-deuterated isotopologue. The PED would quantify the coupling between different vibrational modes and how this coupling is altered by deuteration.

Theoretical Prediction of IR and Raman Spectra with Deuteration Effects

Theoretical calculations can predict the complete infrared and Raman spectra of this compound. These predicted spectra are invaluable for interpreting experimental data and identifying the molecule. The primary effect of deuteration on the vibrational spectra is the red-shifting (lowering of frequency) of modes involving the motion of the substituted atoms.

The most pronounced shifts would be observed for the stretching modes. For example, the aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while C-D stretches are expected around 2200-2300 cm⁻¹. Similarly, the N-H stretching vibrations of the amino group, usually found between 3300 and 3500 cm⁻¹, would be replaced by N-D stretches at approximately 2400-2600 cm⁻¹. Bending and out-of-plane modes involving deuterium would also be shifted to lower frequencies.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in 2-Chloroaniline and this compound Based on DFT calculations.

| Vibrational Mode | 2-Chloroaniline (Calculated) | This compound (Hypothetical) | Expected Shift |

|---|---|---|---|

| N-H/N-D Asymmetric Stretch | 3505 | 2610 | Red-shift |

| N-H/N-D Symmetric Stretch | 3410 | 2450 | Red-shift |

| Aromatic C-H/C-D Stretch | 3080 | 2290 | Red-shift |

| C-N Stretch | 1285 | 1280 | Minor shift |

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule determine its reactivity. Computational chemistry provides a suite of descriptors that help in predicting how a molecule will behave in a chemical reaction.

For this compound, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. Since deuteration has a negligible effect on the electronic structure, the HOMO and LUMO energies, and consequently the energy gap, are expected to be very similar to those of non-deuterated 2-chloroaniline.

Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. The reactivity descriptors for this compound would be nearly identical to its protium-containing counterpart, indicating that its chemical reactivity is not significantly altered by isotopic substitution under most conditions. However, in reactions where the breaking of a C-H or N-H bond is the rate-determining step, a significant kinetic isotope effect would be observed, with the deuterated compound reacting more slowly.

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors for this compound Based on DFT calculations.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy (eV) | -5.45 |

| LUMO Energy (eV) | -0.85 |

| HOMO-LUMO Gap (eV) | 4.60 |

| Ionization Potential (eV) | 5.45 |

| Electron Affinity (eV) | 0.85 |

| Electronegativity (χ) | 3.15 |

HOMO-LUMO Orbital Analysis and Charge Transfer Characteristics

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com Theoretical studies, primarily using Density Functional Theory (DFT), provide significant insights into these orbitals. For this compound, while specific experimental data is scarce, computational models based on its non-deuterated analogue, 2-chloroaniline, offer a robust framework for analysis. researchgate.netorientjchem.org

The HOMO is the orbital from which an electron is most readily donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the lowest energy orbital that can accept an electron, indicating the molecule's electrophilic or electron-accepting nature. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and chemical reactivity. A large energy gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov

In 2-chloroaniline, the HOMO is primarily localized on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO, however, is distributed over the entire molecule, with significant contributions from the chloro-substituted carbon and the aromatic ring, reflecting the electron-withdrawing effect of the chlorine atom. The substitution of hydrogen with deuterium (d6) is expected to have a negligible effect on the energies and spatial distribution of these frontier orbitals, as isotopic substitution primarily affects vibrational frequencies rather than the electronic structure in the ground state.

The charge transfer characteristics of this compound can be inferred from its HOMO and LUMO properties. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the same aromatic ring facilitates intramolecular charge transfer (ICT). Upon electronic excitation, an electron can be promoted from the HOMO (donor-centric) to the LUMO (acceptor-influenced), resulting in a charge redistribution. This property is crucial in understanding the molecule's behavior in various chemical environments and its potential applications in materials science. scirp.org

Table 1: Calculated Frontier Orbital Properties of 2-Chloroaniline (Note: These values are representative and based on DFT calculations for the non-deuterated 2-chloroaniline, as specific experimental or computational data for the d6 isotopologue is not widely published. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. orientjchem.orgnih.gov)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.24 | Indicator of chemical reactivity and stability |

| Ionization Potential (I ≈ -EHOMO) | 5.45 | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 0.21 | Energy released when an electron is added |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

For this compound, the MEP map is characterized by distinct regions of negative and positive potential:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is typically located around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The area around the chlorine atom also exhibits negative potential due to its high electronegativity and lone pairs.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group (or deuterium atoms in the deuterated analogue) show a positive potential. The aromatic ring protons (deuterons) also contribute to the positive potential regions. researchgate.net

Neutral Potential (Green): These areas represent regions with near-zero potential.

Table 2: Representative MEP Values at Key Molecular Sites (Note: These values are illustrative, based on typical DFT calculations for similar chloro- and amino-substituted aromatic compounds. researchgate.netresearchgate.net The exact values depend on the computational method and basis set used.)

| Molecular Region | Approximate MEP Value (kcal/mol) | Reactivity Implication |

|---|---|---|

| Nitrogen Lone Pair | -25 to -35 | Primary site for electrophilic attack and hydrogen bond acceptance |

| Chlorine Atom | -10 to -15 | Secondary site for electrophilic interaction |

| Amino Group Hydrogens/Deuteriums | +15 to +25 | Site for hydrogen bond donation |

| Aromatic Ring (π-system) | -5 to +5 | Variable potential, influencing π-stacking interactions |

Simulation of Reaction Pathways and Transition States with Isotopic Considerations

Computational chemistry provides powerful tools for simulating reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. nih.gov For this compound, a key area of interest is understanding how isotopic substitution affects reaction kinetics, a phenomenon known as the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a compound with a lighter isotope (kH) to that with a heavier isotope (kD), i.e., kH/kD.

The replacement of hydrogen with deuterium on the aromatic ring and the amino group can influence the rates of reactions where a C-D or N-D bond is cleaved in the rate-determining step. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate (a "normal" KIE where kH/kD > 1).

In the context of electrophilic aromatic substitution (EAS) reactions involving this compound, the KIE provides mechanistic insight. The EAS mechanism typically involves two steps:

Attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex). This step disrupts aromaticity. masterorganicchemistry.com

Deprotonation (or de-deuteronation) to restore the aromatic ring. masterorganicchemistry.com

For many EAS reactions, such as nitration and halogenation (with Br2 or Cl2), the first step is the slow, rate-determining step. stackexchange.com Since the C-H (or C-D) bond is not broken in this step, no significant KIE is observed (kH/kD ≈ 1). However, for certain EAS reactions, such as sulfonation and, in some cases, iodination, the second step (C-H/C-D bond cleavage) can be rate-determining or partially rate-determining. stackexchange.com In these cases, a significant normal KIE would be expected for this compound compared to its non-deuterated counterpart.

Simulation of these reaction pathways for this compound would involve locating the transition state structures for both the H- and D-substituted reactants. The calculated activation energies would then be used to predict the theoretical KIE, offering a direct comparison with potential experimental data and confirming the rate-determining step of the mechanism. nih.gov

Table 3: Expected Kinetic Isotope Effects (KIE) for Reactions of this compound (Note: These values are illustrative and based on established principles of KIE in electrophilic aromatic substitution on benzene (B151609) and its derivatives. stackexchange.commcmaster.ca)

| Reaction Type | Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Nitration | Formation of sigma complex | ~1 | C-D bond cleavage is not rate-limiting. |

| Bromination (with Br2) | Formation of sigma complex | ~1 | C-D bond cleavage is not rate-limiting. |

| Sulfonation | C-D bond cleavage from sigma complex | 2 - 7 | C-D bond cleavage is rate-limiting. |

| Friedel-Crafts Alkylation | Formation of sigma complex | ~1 | C-D bond cleavage is not rate-limiting. |

Applications in Reaction Mechanism Elucidation Via Kinetic Isotope Effects

Principles of Kinetic Isotope Effects (KIE) with Deuterium (B1214612) Labeling

A kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H). wikipedia.org For deuterium labeling, this is expressed as k_H/k_D. libretexts.org This effect arises primarily from the difference in the zero-point vibrational energies of bonds to the different isotopes. baranlab.org A carbon-hydrogen (C-H) bond has a higher zero-point energy than a carbon-deuterium (C-D) bond due to the lighter mass of hydrogen. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated compound. wikipedia.orglibretexts.org The magnitude of the KIE provides valuable information about the reaction mechanism. princeton.edu

A primary deuterium kinetic isotope effect is observed when a bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org The magnitude of the primary D-KIE is typically in the range of 1 to 8. libretexts.org A significant primary D-KIE (k_H/k_D > 2) is strong evidence that the C-H bond is being cleaved in the rate-limiting step. nih.govnih.govepfl.ch The theoretical maximum for a primary D-KIE at room temperature is around 7, which corresponds to the complete cleavage of the C-H bond in the transition state. epfl.ch The observation of a large KIE can help to distinguish between different possible reaction mechanisms. For example, in an elimination reaction, a large D-KIE would be consistent with an E2 mechanism where the C-H bond is broken in the rate-determining step, but not with an E1 mechanism where the C-H bond is not broken in the rate-limiting step. princeton.edu

Secondary deuterium kinetic isotope effects occur when the isotopically substituted hydrogen is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller than primary KIEs, with typical values ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are classified based on the position of the isotope relative to the reaction center. An α-secondary KIE is observed when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change in hybridization leads to a change in the vibrational frequencies of the C-H bonds, resulting in a small, normal KIE (k_H/k_D > 1). wikipedia.org A β-secondary KIE is observed when deuterium is substituted at a carbon atom adjacent to the reaction center. libretexts.org These effects are often attributed to hyperconjugation, where the C-H or C-D bond overlaps with an adjacent empty or partially filled orbital. princeton.edu

Elucidation of Rate-Determining Steps in Chloroaniline Reactions

The application of kinetic isotope effects using 2-Chloroaniline-d6 can be instrumental in identifying the rate-determining step in reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction of 2-chloroaniline (B154045), if deuteration of the aromatic ring leads to a significant decrease in the reaction rate (a primary KIE), it would indicate that the cleavage of the C-H (or C-D) bond is part of the rate-limiting step. This is often the case when the initial attack of the electrophile is reversible and the subsequent proton loss is the slow step. Conversely, if no significant KIE is observed, it suggests that the initial electrophilic attack is the irreversible and rate-determining step.

In metabolic studies of chloroanilines, KIEs can help to identify the mechanism of enzymatic oxidation. If the N-dealkylation or ring hydroxylation of a substituted chloroaniline is the rate-limiting step, replacing the hydrogens at the site of oxidation with deuterium would be expected to produce a significant primary KIE.

Insights into Transition State Geometries and Bond Changes

The magnitude of the kinetic isotope effect can provide detailed information about the structure of the transition state. wayne.edu For a primary D-KIE, a maximum value is expected for a symmetrical transition state where the hydrogen is halfway between the donor and acceptor atoms. princeton.edu As the transition state becomes more reactant-like or product-like (asymmetrical), the magnitude of the KIE decreases. princeton.edu Therefore, by measuring the KIE for a reaction of 2-chloroaniline, one can infer the degree of C-H bond cleavage in the transition state.

Secondary KIEs also offer insights into the transition state geometry. An α-secondary KIE can indicate the extent of rehybridization at the reaction center in the transition state. wikipedia.org For example, in a nucleophilic substitution reaction at a carbon attached to the chloroaniline ring, the magnitude of the α-secondary KIE could help to distinguish between a more associative (SN2-like) or dissociative (SN1-like) transition state.

Computational Approaches to Predicting and Interpreting KIEs

Computational chemistry provides a powerful means to predict and interpret kinetic isotope effects. wikipedia.org Using quantum mechanical methods such as density functional theory (DFT), it is possible to calculate the vibrational frequencies of the reactants and the transition state for both the undeuterated and deuterated species. nih.gov From these frequencies, the zero-point energies can be determined, and the KIE can be predicted.

By comparing the computationally predicted KIE with the experimentally measured value for a reaction involving this compound, different proposed mechanisms and transition state structures can be evaluated. wayne.edu If the calculated KIE for a proposed mechanism is in good agreement with the experimental value, it lends support to that mechanistic hypothesis. This approach allows for a detailed analysis of the factors contributing to the KIE and provides a deeper understanding of the reaction mechanism at a molecular level.

Solvent Isotope Effects in Reaction Kinetics

When a reaction is carried out in a deuterated solvent, such as D2O instead of H2O, a solvent isotope effect can be observed. chem-station.commdpi.com These effects can be complex, as they can arise from several factors, including the exchange of labile protons on the reactants (like the -NH2 group of 2-chloroaniline) with deuterium from the solvent, and changes in the solvation of the reactants and the transition state. libretexts.orgnih.gov

If a proton transfer from the solvent is part of the rate-determining step, a primary solvent KIE will be observed. chem-station.com Even if the solvent is not directly involved in the bond-breaking or bond-forming steps, it can still influence the reaction rate through differential solvation of the ground state and transition state, leading to a secondary solvent KIE. libretexts.org For reactions of 2-chloroaniline in protic solvents, studying the solvent isotope effect can provide valuable information about the role of the solvent in the reaction mechanism and the nature of the transition state. mdpi.com For instance, an inverse solvent isotope effect (k_D2O/k_H2O > 1) can sometimes be observed in reactions that involve a pre-equilibrium protonation step. chem-station.com

Role of 2 Chloroaniline D6 As an Internal Standard in Quantitative Analytical Chemistry

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of an element or compound in a sample. osti.govbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. osti.govup.ac.zayoutube.com In this context, 2-Chloroaniline-d6 serves as the internal standard for the quantification of its non-labeled counterpart, 2-Chloroaniline (B154045).

The core of the technique relies on altering the natural isotopic ratio of the analyte in the sample by introducing the stable isotope-labeled standard. wikipedia.org After the standard is added and thoroughly mixed to ensure isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer can differentiate between the native analyte (e.g., 2-Chloroaniline) and the heavier, deuterated internal standard (this compound) based on their mass-to-charge (m/z) ratio. britannica.comyoutube.com

By measuring the new isotope ratio of the mixture, the original concentration of the analyte in the sample can be calculated with high precision. osti.govup.ac.za Since the method relies on the measurement of a ratio rather than an absolute signal intensity, it effectively corrects for sample loss during preparation and for fluctuations in instrument response, making it a definitive method for quantification. youtube.com

Deuterated internal standards, like this compound, are a specific class of stable isotope-labeled (SIL) internal standards and are widely used in mass spectrometry for several key advantages. clearsynth.comoup.com Their primary benefit lies in their chemical and physical similarity to the native analyte.

Because the substitution of hydrogen with deuterium (B1214612) results in a minimal change to the molecule's chemical properties, this compound behaves nearly identically to 2-Chloroaniline throughout the entire analytical process. This includes extraction, chromatographic separation, and ionization in the mass spectrometer's source. oup.comscioninstruments.com This co-elution and similar behavior allow the internal standard to accurately compensate for variations in sample recovery and matrix effects, which are common sources of error in quantitative analysis. clearsynth.comtexilajournal.com

The key advantages are summarized in the table below:

| Feature | Advantage | Scientific Rationale |

| Near-Identical Chemical Properties | Compensates for analyte loss during sample preparation (e.g., extraction, cleanup). | The deuterated standard and the native analyte have similar solubility, reactivity, and volatility, ensuring they are lost in the same proportion during processing. scispace.com |

| Co-elution in Chromatography | Corrects for variations in chromatographic performance and retention time shifts. | The standard and analyte elute at nearly the same time, ensuring they experience the same conditions within the analytical system. texilajournal.com |

| Similar Ionization Efficiency | Mitigates matrix effects (ion suppression or enhancement) in the mass spectrometer source. | Both compounds are affected similarly by co-eluting matrix components, keeping the ratio of their signals constant even if absolute intensities fluctuate. scioninstruments.comchromatographyonline.com |

| Distinct Mass Signal | Allows for clear and unambiguous detection by the mass spectrometer. | The mass difference between the deuterated standard and the analyte enables the instrument to measure each signal independently without interference. clearsynth.com |

While highly effective, it is important to note that a significant isotopic effect associated with deuterium labeling can sometimes cause the deuterated standard to elute slightly earlier than the target analyte in reversed-phase chromatography. oup.commyadlm.org This can diminish its capability to perfectly compensate for matrix effects if the interfering compounds in the matrix change rapidly over the elution peak. myadlm.orgresearchgate.net

In quantitative analysis, calibration is the process of relating the instrumental signal to the concentration of the analyte. The use of stable isotope-labeled compounds like this compound allows for highly robust calibration strategies. Instead of relying on the absolute signal of the analyte, which can be variable, calibration curves are constructed by plotting the ratio of the analyte's signal to the internal standard's signal against the analyte's concentration. amazonaws.com

A known, fixed amount of the internal standard (this compound) is added to every calibration standard and every unknown sample. The calibration standards are prepared with known concentrations of the native analyte (2-Chloroaniline). When analyzed, the resulting data is used to generate a linear regression model.

Example of a Calibration Curve Data Structure:

| Standard Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1.0 | 50 | 2,050 | 101,000 | 0.0203 |

| 2 | 5.0 | 50 | 10,100 | 102,500 | 0.0985 |

| 3 | 25.0 | 50 | 51,500 | 103,000 | 0.5000 |

| 4 | 100.0 | 50 | 208,000 | 104,000 | 2.0000 |

| 5 | 250.0 | 50 | 510,000 | 102,000 | 5.0000 |

This ratio-based calibration is inherently more precise because any fluctuations during sample injection or ionization affect both the analyte and the internal standard, leaving the ratio of their signals largely unchanged. amazonaws.com This approach is fundamental to methods requiring the highest level of accuracy, including those used for creating certified reference materials. wikipedia.org

Applications in Complex Matrix Analysis (e.g., environmental samples)

Chloroanilines, including 2-Chloroaniline, are used in the synthesis of dyes, pesticides, and pharmaceuticals and can be found as environmental contaminants in soil and water. epa.govnih.gov The accurate quantification of these compounds in complex environmental matrices is crucial for monitoring and risk assessment. However, matrices such as industrial wastewater, soil extracts, and sludge are notoriously "dirty," containing a multitude of organic and inorganic compounds that can interfere with analysis. researchgate.net

This is where the application of this compound as an internal standard becomes essential. According to analytical methodologies like those outlined by the U.S. Environmental Protection Agency (EPA), the use of an internal standard is recommended for the gas chromatographic analysis of aniline (B41778) derivatives to ensure accuracy. epa.gov For mass spectrometry-based methods, a deuterated standard is the ideal choice. scioninstruments.com3m.com

When analyzing a water sample for 2-Chloroaniline contamination, for example, a known quantity of this compound is added to the sample at the beginning of the workflow. The sample might then undergo liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. During these steps, any loss of the target analyte will be mirrored by a proportional loss of the deuterated internal standard. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) will benefit from the internal standard's ability to correct for matrix effects, leading to a reliable and accurate final concentration measurement. chromatographyonline.comepa.gov

Minimizing Matrix Effects and Enhancing Analytical Precision in Isotope Dilution

Matrix effects are a major challenge in quantitative mass spectrometry, particularly with electrospray ionization (ESI). oup.comchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix (e.g., humic acids in soil, salts in water) interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. oup.comnih.gov This can lead to significant inaccuracies in quantification.

Isotope dilution is the most effective strategy to compensate for these matrix effects. oup.comchromatographyonline.com Because this compound is chemically and physically almost identical to 2-Chloroaniline, it experiences the same degree of signal suppression or enhancement when co-eluting with interfering components from the matrix. scioninstruments.com

The table below illustrates this principle conceptually:

| Sample Matrix | True Analyte Conc. | Analyte Signal (No IS) | Signal Suppression | Calculated Conc. (No IS) | Analyte/IS Ratio (with IS) | Calculated Conc. (with IS) |

| Clean Solvent | 10 ppb | 100,000 | 0% | 10 ppb (Correct) | 2.0 | 10 ppb (Correct) |

| Wastewater A | 10 ppb | 50,000 | 50% | 5 ppb (Incorrect) | 2.0 | 10 ppb (Correct) |

| Soil Extract B | 10 ppb | 20,000 | 80% | 2 ppb (Incorrect) | 2.0 | 10 ppb (Correct) |

Mechanistic Studies of Biotransformation Pathways Involving 2 Chloroaniline and Its Deuterated Analogues

Investigation of Enzymatic Transformations and Metabolic Fates in vitro

In vitro studies using microsomal preparations from various organs are fundamental to identifying the primary enzymatic reactions that initiate the metabolism of compounds like 2-chloroaniline (B154045). These systems contain a high concentration of key drug-metabolizing enzymes, such as cytochrome P450 oxidases.

Oxidative reactions are typically the first step in the metabolism of aromatic amines. For 2-chloroaniline, these Phase I reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes found in the liver, kidneys, and lungs. nih.gov The principal oxidative pathways include hydroxylation and deamination.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring, a reaction mediated by CYP450 oxidases. nih.gov In studies with the related compound 2-chloro-4-nitroaniline (B86195), the initial step of degradation by Rhodococcus sp. is an oxidative hydroxylation catalyzed by a flavin-dependent monooxygenase. plos.orgnih.gov Similarly, N-hydroxylation of aniline (B41778) and 4-chloroaniline (B138754) has been quantified in fish liver microsomes, producing corresponding hydroxylamine (B1172632) derivatives. nih.gov These hydroxylated metabolites are often more reactive than the parent compound. The use of 2-chloroaniline-d6 in such studies can help determine the kinetic isotope effect (KIE) of C-H bond cleavage, confirming whether this step is rate-limiting in the oxidation process. A significant KIE, where the C-D bond is broken more slowly than the C-H bond, would provide strong evidence for the involvement of specific enzymatic mechanisms. nih.gov

Deamination: This involves the removal of the amino group (-NH2), which can also be an important degradation pathway. In some microbial systems, the conversion of an aminophenol to a chlorohydroxyquinol proceeds via dioxygenation, which involves the removal of the amino group. plos.orgnih.gov

| Parent Compound | Oxidative Pathway | Key Enzyme Class | Resulting Metabolite |

| 2-Chloroaniline | Hydroxylation | Cytochrome P450 | Hydroxylated derivatives (e.g., aminophenols) nih.gov |

| Aniline / 4-Chloroaniline | N-Hydroxylation | Cytochrome P450 | Phenylhydroxylamine / 4-Chlorophenylhydroxylamine nih.gov |

| 2-Chloro-4-nitroaniline | Oxidative Hydroxylation | Flavin-dependent monooxygenase | 4-amino-3-chlorophenol (B108459) plos.orgnih.gov |

| 4-amino-3-chlorophenol | Dioxygenation (Deamination) | Dioxygenase | 6-chlorohydroxyquinol plos.orgnih.gov |

Following initial oxidation, the functionalized metabolites of 2-chloroaniline undergo Phase II conjugation reactions. youtube.com These reactions attach small, polar endogenous molecules to the metabolite, increasing its water solubility and facilitating its excretion. uomus.edu.iq Common conjugation reactions for hydroxylated chloroaniline metabolites include:

Glucuronidation: The attachment of glucuronic acid. nih.gov

Sulfation: The conjugation of a sulfate (B86663) group. nih.gov

N-acetylation: The addition of an acetyl group, which has been identified as a dominant in vivo metabolic route for 4-chloroaniline in medaka fish. nih.gov

While typically viewed as detoxification pathways, some conjugates can be reactive. uomus.edu.iq The use of deuterated tracers can be invaluable in tracking these conjugated products through complex biological matrices to provide a complete picture of the metabolic fate.

Elucidation of Degradation Intermediates Using Isotopic Tracers

Identifying transient intermediates is key to mapping a complete degradation pathway. Isotopic tracers, including both stable isotopes (like deuterium (B1214612) and ¹³C) and radioisotopes, are essential for this purpose. While specific studies detailing the use of this compound for this purpose are not widely published, the principles are well-established in related contexts.

The deuterium kinetic isotope effect (KIE) is a powerful principle used in these studies. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the rate of bond cleavage at that position can be significantly reduced. nih.gov This can cause the intermediate formed just prior to the slowed step to accumulate to detectable levels, allowing for its identification.

For example, in the study of p-chloroaniline degradation using ¹³C isotope fractionation, intermediates such as 4-amino-phenol and 2-amino-5-chlorophenol (B1209517) were identified. ufz.de In the biodegradation of 2,3-dichloroaniline (B127971), a glutamate (B1630785) conjugate was tentatively identified as a reaction intermediate through compound-specific isotope analysis (CSIA). nih.gov The application of this compound would similarly enable researchers to follow the path of the deuterated molecule and its fragments using mass spectrometry, distinguishing them from the natural isotopic background and facilitating the structural elucidation of novel or unstable intermediates.

Microbial Degradation Mechanisms and Isotopic Signatures

Microorganisms play a critical role in the environmental degradation of chloroanilines. The study of these microbial pathways is greatly enhanced by the use of isotopic labeling. Bacteria capable of utilizing chloroanilines have been isolated from various environments. researchgate.netsciepub.com

For instance, Rhodococcus sp. strain MB-P1 has been shown to degrade 2-chloro-4-nitroaniline aerobically, using it as a sole source of carbon, nitrogen, and energy. plos.org The pathway proceeds through the formation of 4-amino-3-chlorophenol and subsequently 6-chlorohydroxyquinol. plos.orgnih.gov In anaerobic environments, a Dehalobacter-containing culture has been observed to convert 2,3-dichloroaniline to aniline, with 2-chloroaniline being a key transient intermediate in the process. biorxiv.org

Compound-Specific Isotope Analysis (CSIA) provides insight into degradation mechanisms by measuring changes in the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of the contaminant. nih.gov A significant inverse nitrogen isotope fractionation was observed during the aerobic biodegradation of 2,3-dichloroaniline, suggesting that the initial enzymatic step involving the nitrogen atom is rate-limiting. nih.gov The use of this compound in such studies could provide complementary information on hydrogen isotope fractionation, helping to pinpoint specific C-H bond-breaking steps in the degradation sequence.

| Microorganism/Culture | Compound | Degradation Pathway/Mechanism | Key Intermediates |

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline | Aerobic degradation via oxidative hydroxylation and dioxygenation. plos.org | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.orgnih.gov |

| Dehalobacter-containing culture | 2,3-Dichloroaniline | Anaerobic sequential dechlorination. biorxiv.org | 2-Chloroaniline, 3-Chloroaniline biorxiv.org |

| Mixed Enrichment Culture | 2,3-Dichloroaniline | Aerobic biodegradation with inverse nitrogen isotope fractionation. nih.gov | Glutamate conjugate (tentative) nih.gov |

| Comamonas testosterone (B1683101) / Delftia acidovorans | 3-Chloroaniline | Oxidative deamination. sciepub.com | Not specified |

Co-metabolism Studies with Deuterated Compounds

Co-metabolism is a phenomenon where the degradation of a substance is facilitated by the presence of another growth-supporting substrate. For instance, the degradation of chloroanilines by Rhodococcus sp. An117 was reported to occur in the presence of glucose as a co-metabolite. plos.org

While specific studies employing deuterated compounds in the co-metabolism of 2-chloroaniline are not prominent in the literature, the methodology holds significant potential. Using a deuterated co-substrate (e.g., glucose-d7) alongside unlabeled 2-chloroaniline, or vice-versa (unlabeled glucose with this compound), would allow researchers to trace the flow of atoms from each compound independently. This approach could reveal whether the enzymes induced by the primary substrate are responsible for the fortuitous transformation of the co-metabolite and clarify the metabolic interplay between the two compounds.

Environmental Degradation Pathways and Mechanistic Insights Using Deuterated Analogues

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. For 2-chloroaniline (B154045), the primary abiotic pathways are photolysis and, to a much lesser extent, hydrolysis.

Photolysis: This process involves the degradation of a molecule by light. 2-Chloroaniline absorbs ultraviolet light at wavelengths above 290 nm, making it susceptible to direct photolysis by sunlight in surface waters and on soil. nih.gov Studies have shown that when an aqueous solution of 2-chloroaniline is irradiated with a lamp simulating sunlight (wavelengths >300 nm), it degrades with a half-life of 11.5 hours. nih.gov The degradation is initiated by the absorption of a photon, which excites the molecule and can lead to the cleavage of the carbon-chlorine (C-Cl) or carbon-nitrogen (C-N) bonds.

The use of 2-Chloroaniline-d6 is instrumental in elucidating the photolytic mechanism. By comparing the degradation rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction. A significant difference in degradation rates would indicate a primary kinetic isotope effect, suggesting that C-H bond breaking is a key part of the degradation mechanism.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2-Chloroaniline is generally considered to be hydrolytically stable under typical environmental pH conditions (pH 4-9). nih.govinchem.org It lacks functional groups that are readily hydrolyzed. nih.gov Even at elevated temperatures (50°C) over five days, minimal hydrolysis is observed, suggesting its persistence against this pathway in aquatic environments. epa.gov Therefore, hydrolysis is not considered a significant environmental fate process for this compound. nih.gov

| Parameter | Condition | Value | Reference |

| Photolysis Half-Life | Aqueous solution, >300 nm lamp | 11.5 hours | nih.gov |

| Hydrolysis | pH 4, 7, 9 at 50°C for 5 days | <10% degradation | epa.gov |

| Hydrolytic Stability | Environmentally relevant pH | Considered stable | nih.govinchem.org |

Advanced Oxidation Processes for Chloroaniline Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, most notably the hydroxyl radical (•OH). tsijournals.commdpi.com These methods are effective for degrading persistent compounds like 2-chloroaniline. mdpi.comsigmaaldrich.com Common AOPs include ozonation, UV/H₂O₂, and photocatalysis using materials like titanium dioxide (TiO₂) and iron oxides. tsijournals.commdpi.com

For instance, TiO₂-catalyzed photodegradation has been shown to effectively break down 2-chloroaniline in aqueous solutions. mdpi.com The process works by using UV light to excite the semiconductor (TiO₂), which then generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species (ROS), which attack the chloroaniline molecule. Similarly, treatment with ozone, alone or in combination with UV light or radiolysis, has also been investigated for the degradation of 2-chloroaniline. sigmaaldrich.com

Isotopically labeled this compound serves as a powerful tool in these studies. It allows researchers to differentiate between the degradation of the target compound and other organic matter present in a complex matrix. By tracking the deuterated products, a clear and unambiguous degradation pathway can be established.

Reactive Oxygen Species (ROS) are the primary drivers of degradation in AOPs. The most important ROS is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. researchgate.netresearchgate.net Other significant species include the sulfate (B86663) radical (SO₄•⁻), which is utilized in persulfate-based AOPs and has a higher oxidation potential and longer half-life than the hydroxyl radical. mdpi.comnih.gov

The degradation of chloroanilines by ROS typically proceeds via several mechanisms:

Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates like aminophenols. mdpi.comresearchgate.net

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the amino group or the aromatic ring, forming an anilinium radical cation. researchgate.net

Electron Transfer: The chloroaniline molecule can directly transfer an electron to the oxidizing species.

Compound-specific isotope analysis (CSIA) is a key technique for understanding these mechanisms. ufz.de By analyzing the isotopic fractionation (the change in the isotopic ratio) of elements like carbon, nitrogen, and hydrogen during degradation, scientists can pinpoint the initial reaction step. For example, a study on p-chloroaniline degradation by persulfate-generated radicals (SO₄•⁻ and •OH) showed different carbon isotope effects depending on the pH, which dictates the dominant radical species. ufz.de A normal carbon isotope effect was observed under neutral and alkaline conditions where •OH dominates, while a reverse effect was seen in acidic conditions where SO₄•⁻ is the main oxidant. ufz.de

Applying this to this compound, the deuterium (B1214612) labels on the aromatic ring provide a sensitive probe for radical attack. If the degradation rate of this compound is significantly slower than that of its non-deuterated counterpart, it would strongly suggest that the cleavage of the C-D (C-H) bond on the ring is a critical, rate-determining step in the oxidation mechanism.

Monitoring Degradation Products and Pathways with Isotopic Tracers

Studies on 2-chloroaniline have identified several degradation intermediates depending on the process:

Photocatalysis (e.g., with TiO₂): The main intermediates are often 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com Other identified products include aminophenol. mdpi.com In the gas phase, chlorobenzene (B131634) and phenol (B47542) have been detected. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, 2-chloroaniline can be reductively dechlorinated to aniline (B41778). acs.orgnih.gov Further degradation can lead to ring cleavage and the formation of compounds like hexanoic acid, which can ultimately be mineralized to CO₂. nih.gov

The use of this compound allows for the confirmation of these proposed pathways and the potential discovery of new, previously unidentified products. The distinct isotopic pattern of the deuterated fragments in the mass spectrometer provides a definitive link back to the parent compound.

| Degradation Process | Identified Intermediate Products | Reference |

| Photocatalysis (TiO₂) | 2-Chlorophenol, p-Benzoquinone, Aminophenol | mdpi.com |

| Gas Phase Photocatalysis | Chlorobenzene, Phenol, o-Dihydroxybenzene | researchgate.net |

| Anaerobic Dechlorination | Aniline, Hexanoic acid, CO₂ | acs.orgnih.gov |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Deuterated Chloroanilines

The synthesis of isotopically labeled compounds like 2-Chloroaniline-d6 is fundamental to their availability for research. Future research is focused on developing more efficient, selective, and cost-effective synthetic methodologies. Current strategies often adapt known procedures for the non-labeled parent compound, 2-chloroaniline (B154045).

One promising area of research involves the catalytic reduction of deuterated 2-chloronitrobenzene. This approach requires the initial synthesis of the deuterated nitro-aromatic precursor, which can be achieved through electrophilic nitration of deuterated chlorobenzene (B131634). Another avenue is the direct amination of deuterated chlorobenzene. However, a significant focus is on improving multi-step syntheses that offer high isotopic enrichment and yield. A potential pathway starts from a protected aniline (B41778), which undergoes deuteration followed by chlorination and deprotection.

For instance, a process could be adapted from methods used for similar structures, such as the synthesis of 2-chloro-6-methylaniline (B140736) from 2-chloroaniline. chemicalbook.com Such methods might involve using a deuterated starting material and adapting the reaction conditions. A general approach for related anilines involves protecting the amine group as an acetanilide (B955), followed by controlled halogenation and subsequent hydrolysis to yield the desired product. googleapis.comgoogle.com The challenge in synthesizing this compound lies in introducing the deuterium (B1214612) atoms onto the aromatic ring and the amine group without significant isotopic scrambling.

Table 1: Potential Synthetic Strategies for Deuterated Chloroanilines

| Synthetic Strategy | Description | Key Considerations |

| Reduction of Deuterated Nitrobenzene | Involves the catalytic hydrogenation or metal-acid reduction of a pre-synthesized deuterated 2-chloronitrobenzene. | Availability of the deuterated precursor; potential for isotope exchange during reduction. |

| Halogenation of Deuterated Aniline | Direct chlorination of deuterated aniline. | Reaction control is crucial to achieve mono-chlorination at the ortho position and avoid over-chlorination. |

| Multi-step Synthesis from Protected Aniline | Protection of the amino group (e.g., as acetanilide), followed by deuteration, chlorination, and deprotection. googleapis.com | Offers better control over regioselectivity but involves more steps, potentially lowering the overall yield. |

| C-H Activation/Deuteration | Direct, transition-metal-catalyzed replacement of aromatic C-H bonds with C-D bonds on the 2-chloroaniline molecule. | Represents a more atom-economical and direct route, though catalyst development is ongoing. |

Advanced Spectroscopic and Computational Integration for Mechanistic Understanding

The primary value of this compound lies in its utility in spectroscopic analysis. The mass difference imparted by deuterium makes it an ideal internal standard for mass spectrometry (MS). In nuclear magnetic resonance (NMR) spectroscopy, the substitution of protons with deuterium results in the disappearance of signals in ¹H NMR and the appearance of characteristic signals in ²H (deuterium) NMR. In infrared (IR) spectroscopy, the C-D and N-D bond vibrations occur at lower frequencies compared to C-H and N-H bonds, providing a clear spectral window for analysis. wikipedia.org